Pyrazofurin Pyrazofurin Pirazofurin is a C-glycosyl compound that is 4-hydroxy-1H-pyrazole-5-carboxamide in which the hydrogen at position 3 has been replaced by a beta-D-ribofuranosyl group. It has a role as an antineoplastic agent, an antimetabolite, an EC 4.1.1.23 (orotidine-5'-phosphate decarboxylase) inhibitor and an antimicrobial agent. It is a C-glycosyl compound and a member of pyrazoles. It is functionally related to a beta-D-ribose.
Pyrazofurin is a natural product found in Streptomyces candidus and Streptomyces sparsogenes with data available.
Pyrazofurin is a nucleoside analog. Pyrazofurin potently inhibits orotidine 5'-monophosphate (OMP) decarboxylase, thereby interfering with de novo synthesis of uridine nucleotides and resulting in cytotoxicity. This agent also causes a rapid depletion of the pyrimidine deoxynucleotide pool, thereby inhibiting DNA synthesis and cell replication. (NCI04)
Brand Name: Vulcanchem
CAS No.: 30868-30-5
VCID: VC0540694
InChI: InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)
SMILES: C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol

Pyrazofurin

CAS No.: 30868-30-5

Cat. No.: VC0540694

Molecular Formula: C9H13N3O6

Molecular Weight: 259.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pyrazofurin - 30868-30-5

Specification

CAS No. 30868-30-5
Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
IUPAC Name 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)
Standard InChI Key XESARGFCSKSFID-UHFFFAOYSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O
SMILES C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O
Canonical SMILES C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Pyrazofurin belongs to the C-nucleoside class, characterized by a carbon-carbon bond between the ribose moiety and the heterocyclic base, distinguishing it from traditional N-nucleosides. Its molecular formula is C₉H₁₃N₃O₆, with a molar mass of 259.22 g/mol . The compound features a β-D-ribofuranosyl group attached to the 3-position of a 4-hydroxypyrazole-5-carboxamide base (Figure 1).

Table 1: Key Physicochemical Properties of Pyrazofurin

PropertyValue
Molecular FormulaC₉H₁₃N₃O₆
Molar Mass259.22 g/mol
Optical Activity[α]D²⁵ = +36° (c = 1, H₂O)
SolubilityWater-soluble
CAS Number30868-30-5
SMILES NotationNC(=O)C1=C(O)C(=NN1)[C@@H]2OC@HC@@H[C@H]2O

The absolute stereochemistry at C2', C3', C4', and C5' of the ribose moiety is critical for biological activity, as demonstrated by the reduced potency of α-anomers .

Synthesis and Structural Modifications

The first total synthesis of pyrazofurin was achieved through a Wittig reaction strategy, enabling the production of structural analogues for structure-activity relationship (SAR) studies . Key steps include:

  • Ribosyl β-Keto Acid Preparation: 2,3-O-isopropylidene-5-O-trityl-D-ribose undergoes Wittig reaction with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane to form ethyl 4-ribofuranosyl-3-oxobutanoate .

  • Diazo Transfer: Treatment with tosyl azide introduces a diazo group at C2.

  • Cyclization: Sodium hydride-mediated cyclization forms the pyrazole ring.

  • Deprotection: Sequential removal of trityl and isopropylidene groups yields pyrazofurin .

Table 2: Synthetic Analogues and Their Biological Activity

AnalogueModificationAntiviral Activity (IC₅₀)Cytotoxicity (CC₅₀)
Pyrazofurin Bα-Anomer configuration12 μM25 μM
5'-Deoxy-pyrazofurinRemoval of 5'-OH>100 μM>100 μM
Carboxamide → EsterCOOH → COOEt8 μM18 μM

These studies highlight the necessity of the β-ribofuranosyl configuration and 5-carboxamide group for optimal activity .

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Pyrazofurin exerts its biological effects primarily through inhibition of orotidine 5'-monophosphate decarboxylase (OMP decarboxylase), a key enzyme in the de novo pyrimidine biosynthesis pathway .

  • Enzyme Inhibition:

    • Binds competitively to OMP decarboxylase (Ki = 5.0 nM) .

    • Depletes cellular uridine monophosphate (UMP) pools, impairing RNA/DNA synthesis.

  • Downstream Effects:

    • Antiviral: Depletion of pyrimidine nucleotides inhibits viral replication. Synergistic with ribavirin against hepatitis E virus (HEV) .

    • Anticancer: Rapid reduction of deoxynucleotide triphosphates (dNTPs) induces S-phase arrest .

    • Antibacterial: Disrupts nucleotide metabolism in bacteria lacking salvage pathways .

Figure 1: Pyrazofurin’s Impact on Pyrimidine Metabolism

Gln + ATPCPS IICAIROMPOMP DecarboxylaseUMPPyrazofurinInhibition\begin{array}{ccc} \text{Gln + ATP} & \xrightarrow{\text{CPS II}} & \text{CAIR} \\ & \downarrow & \\ \text{OMP} & \xrightarrow{\text{OMP Decarboxylase}} & \text{UMP} \\ & \downarrow & \\ \text{Pyrazofurin} & \longrightarrow & \text{Inhibition} \\ \end{array}

Pharmacological Applications and Clinical Trials

Antiviral Activity

Pyrazofurin demonstrates broad-spectrum antiviral activity:

  • DNA Viruses: Herpes simplex (IC₅₀ = 0.1 μg/mL), Vaccinia .

  • RNA Viruses: Hepatitis E (IC₅₀ = 0.8 μM), Coxsackievirus B3 .

A 2023 study identified pyrazofurin as effective against ribavirin-resistant HEV mutants (Y1320H, G1634R), with a selectivity index (CC₅₀/IC₅₀) >50 in human liver organoids .

Antibacterial Effects

  • Inhibits Streptococcus pneumoniae (MIC = 4 μg/mL) via UMPS blockade .

  • Synergistic with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .

Recent Advances and Future Directions

Drug Repurposing for Hepatitis E

A 2023 high-throughput screen identified pyrazofurin as a potent HEV inhibitor (IC₅₀ = 0.8 μM) with a therapeutic index 7.6-fold higher than clinical doses of vidofludimus calcium . Combination with interferon-α reduced HEV RNA by 3.5 log₁₀ in liver organoids .

EnzymeFunctionGene
PyfGHydrazine synthetasepyfG
PyfJATP-grasp ligase (N-acylation)pyfJ
PyfKFAD-dependent oxidoreductasepyfK

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator